Montelukast Sulfone

Description

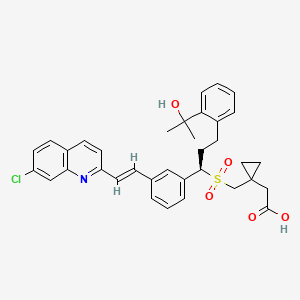

Structure

3D Structure

Properties

IUPAC Name |

2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfonylmethyl]cyclopropyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H36ClNO5S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(43(41,42)23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39)/b15-10+/t32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSYLIWVHJBIYCX-TZIWLTJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)S(=O)(=O)CC5(CC5)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)S(=O)(=O)CC5(CC5)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H36ClNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Montelukast Sulfone: Structure, Properties, and Analysis

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Introduction

Montelukast is a potent and selective cysteinyl leukotriene receptor antagonist widely prescribed for the management of chronic asthma and allergic rhinitis.[1][2][3] As with any pharmaceutical active ingredient, the purity profile of Montelukast is critical to its safety and efficacy. Process-related impurities and degradation products can arise during synthesis and storage, necessitating their identification, characterization, and control.

One such critical impurity is Montelukast Sulfone . This document serves as a comprehensive technical guide on the chemical structure, physicochemical properties, formation, and analytical characterization of Montelukast Sulfone. Understanding the profile of this impurity is paramount for drug manufacturers in developing robust synthetic processes and ensuring compliance with stringent regulatory standards.

Chemical Identity and Structure

Montelukast Sulfone is the over-oxidized derivative of Montelukast, where the sulfide moiety in the parent molecule has been converted to a sulfone group. This transformation significantly alters the polarity and chemical properties of the molecule.

Nomenclature and Identifiers

The fundamental chemical identifiers for Montelukast Sulfone are summarized in the table below for quick reference.

| Identifier | Value | Source(s) |

| IUPAC Name | 1-[[[1-[3-[2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]sulfonyl]methyl]cyclopropaneacetic Acid | [4][5][6][7] |

| CAS Number | 1266620-74-9 | [4][5][6][7][8] |

| Molecular Formula | C₃₅H₃₆ClNO₅S | [4][5][6][7] |

| Molecular Weight | 618.18 g/mol | [4][5][6][7][8] |

| Synonyms | Montelukast Impurity | [5] |

Chemical Structure

The structure of Montelukast Sulfone is identical to that of Montelukast, with the exception of the oxidation of the sulfur atom to a sulfonyl group (R-SO₂-R').

-

Parent Structure (Montelukast): Contains a sulfide linker.[1]

-

Impurity (Montelukast Sulfone): The sulfide linker is oxidized to a sulfone.[4][9]

This structural change increases the molecule's polarity and hydrogen bond accepting capacity, which has direct implications for its chromatographic behavior and potential biological interactions.

Physicochemical Properties

The physical and chemical properties of Montelukast Sulfone dictate its behavior in analytical systems and its stability. While exhaustive experimental data is limited, predicted values and information from reference standard suppliers provide valuable insights.

| Property | Value / Description | Source(s) |

| Appearance | Typically an off-white or pale-yellow solid | [10] |

| Solubility | Slightly soluble in DMSO and Methanol | [7][10] |

| Boiling Point | 828.0 ± 65.0 °C (Predicted) | [10][11] |

| Density | 1.321 ± 0.06 g/cm³ (Predicted) | [10][11] |

| pKa | 4.76 ± 0.10 (Predicted, for the carboxylic acid group) | [10] |

| Storage | 2-8°C, in a refrigerator, protected from light | [4][5][7] |

Synthesis and Formation Pathway

Montelukast Sulfone is not intentionally synthesized as a therapeutic agent; rather, it is a process-related impurity that forms via the oxidation of the parent drug, Montelukast, or its synthetic precursors.[12][13]

Causality of Formation

The sulfide functional group in Montelukast is susceptible to oxidation. The use of oxidizing agents during synthesis or workup, or exposure to atmospheric oxygen over time, especially in the presence of light or catalysts, can lead to the formation of first the Montelukast Sulfoxide impurity, and upon further oxidation, the Montelukast Sulfone impurity.

-

Mechanism: The reaction involves the conversion of the thioether (sulfide) to a sulfone. This is a common transformation in organic chemistry.

-

Critical Juncture: This impurity can form during the synthesis of the final Montelukast molecule or as a degradant of the finished drug product under suboptimal storage conditions. One study explicitly describes the preparation of Montelukast Sulfone via the direct oxidation of Montelukast.[12]

Formation Pathway Diagram

The following diagram illustrates the oxidative pathway from the sulfide in Montelukast to the sulfone impurity.

Sources

- 1. Montelukast | C35H36ClNO3S | CID 5281040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ijpbs.com [ijpbs.com]

- 3. Montelukast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. glppharmastandards.com [glppharmastandards.com]

- 5. usbio.net [usbio.net]

- 6. Montelukast Sulfone - Opulent Pharma [opulentpharma.com]

- 7. allmpus.com [allmpus.com]

- 8. Montelukast Sulfone - Protheragen [protheragen.ai]

- 9. Montelukast Sulfone | C35H36ClNO5S | CID 71750830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. lookchem.com [lookchem.com]

- 11. montelukast sulphone | CAS#:1266620-74-9 | Chemsrc [chemsrc.com]

- 12. asianpubs.org [asianpubs.org]

- 13. researchgate.net [researchgate.net]

Spectroscopic data of Montelukast Sulfone (NMR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of Montelukast Sulfone

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development

In the landscape of modern drug development, the active pharmaceutical ingredient (API) is but one part of a complex chemical narrative. The safety, efficacy, and stability of a drug product are intrinsically linked to the purity of the API. Montelukast, a potent and selective cysteinyl leukotriene receptor antagonist, is a cornerstone in the management of asthma and allergic rhinitis.[1][2] Its synthesis and storage, however, can give rise to process-related impurities and degradation products. Among these is Montelukast Sulfone, an oxidized derivative that regulatory bodies require to be meticulously identified, quantified, and controlled.[3][4]

As per International Council for Harmonisation (ICH) guidelines, any impurity exceeding the identification threshold necessitates full structural characterization.[3] This guide serves as a technical deep-dive into the definitive spectroscopic techniques—Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy—used to unambiguously characterize Montelukast Sulfone. We will explore not just the data itself, but the causality behind the experimental choices and the logic of spectral interpretation, providing researchers and drug development professionals with a practical framework for impurity analysis.

Molecular Identity of Montelukast Sulfone

The transformation from the parent sulfide (Montelukast) to the sulfone involves the oxidation of the sulfur atom. This seemingly minor change significantly alters the molecule's polarity and electronic properties, necessitating a full spectroscopic confirmation of its structure.

-

Chemical Name : 1-[[[1-[3-[2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]sulfonyl]methyl]cyclopropaneacetic Acid[5][6][7]

Caption: Molecular Structure of Montelukast Sulfone.

Part 1: Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is the first-line technique for confirming the identity of an unknown impurity. Its high sensitivity allows for the detection of trace components, and its precision provides an accurate molecular weight, which is the most fundamental piece of structural evidence.

Expertise & Experience: Choosing the Right Ionization Technique

For a molecule like Montelukast Sulfone, which possesses both acidic (carboxylic acid) and basic (quinoline nitrogen) functional groups, Electrospray Ionization (ESI) is the preferred technique. ESI is a soft ionization method that minimizes in-source fragmentation, allowing for clear observation of the molecular ion. It can be operated in both positive and negative ion modes.

-

Positive Ion Mode ([M+H]⁺): Protonation will likely occur at the quinoline nitrogen, yielding a strong signal for the protonated molecule.

-

Negative Ion Mode ([M-H]⁻): Deprotonation of the carboxylic acid group will produce the carboxylate anion.

The choice between modes often depends on the mobile phase used in the preceding liquid chromatography (LC) separation. An acidic mobile phase favors positive mode, while a basic or neutral mobile phase can be amenable to negative mode.

Data Presentation: Expected Mass Spectral Data

| Analyte | Formula | Monoisotopic Mass | Expected Adduct [M+H]⁺ | Expected Adduct [M-H]⁻ |

| Montelukast Sulfone | C₃₅H₃₆ClNO₅S | 617.20 | 618.21 | 616.19 |

Trustworthiness: Interpreting the Fragmentation Pattern (MS/MS)

While the full scan MS confirms the molecular weight, tandem mass spectrometry (MS/MS) is required to piece together the structural puzzle. By selecting the molecular ion (e.g., m/z 618.2) and subjecting it to collision-induced dissociation (CID), we can generate characteristic fragment ions. Based on the known fragmentation of Montelukast, we can predict key losses for the sulfone derivative.[9][10]

A primary and highly characteristic fragmentation event for Montelukast and its derivatives is the loss of water (H₂O, 18 Da) from the tertiary alcohol, followed by the loss of the isopropyl group (43 Da).[2] The robust quinoline ring system often remains intact and appears as a prominent fragment.

Experimental Protocol: LC-MS/MS Analysis of Montelukast Sulfone

-

Sample Preparation: Accurately weigh and dissolve the Montelukast API sample containing the suspected sulfone impurity in a suitable diluent (e.g., 80:20 acetonitrile:water) to a final concentration of approximately 1 mg/mL.[11]

-

Chromatographic Separation:

-

Column: Use a reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) for good separation of the more polar sulfone from the parent drug.[11]

-

Mobile Phase: A gradient elution is often optimal. For example, start with a higher aqueous composition (e.g., Mobile Phase A: 0.1% Formic Acid in Water) and ramp up the organic phase (e.g., Mobile Phase B: Acetonitrile). This ensures that polar impurities elute first, followed by the API.

-

Flow Rate: A typical analytical flow rate is 0.4-1.0 mL/min.[10][11]

-

-

Mass Spectrometer Conditions (ESI Positive Mode):

-

Scan Mode: Full Scan (e.g., m/z 100-800) to detect all ions.[11]

-

MS/MS Mode: A separate run using Product Ion Scan mode. Set the precursor ion to the m/z of the suspected sulfone molecular ion (618.2).

-

Ion Source Parameters: Optimize capillary voltage, gas flow, and source temperature to achieve maximum signal intensity for the analyte.

-

-

Data Analysis:

-

Extract the ion chromatogram for m/z 618.2 to confirm the retention time of the impurity.

-

Analyze the full scan mass spectrum to confirm the molecular weight.

-

Interpret the MS/MS spectrum to identify fragment ions that correspond to logical pieces of the proposed structure.

-

Caption: General workflow for impurity identification using LC-MS/MS.

Part 2: Nuclear Magnetic Resonance (NMR) for Unambiguous Structure Elucidation

While MS provides the molecular formula, NMR spectroscopy offers the definitive proof of structure by mapping the carbon-hydrogen framework.[12][13] It provides information on the chemical environment, connectivity, and stereochemistry of every proton and carbon atom in the molecule.

Expertise & Experience: The Significance of Chemical Shift Changes

The key diagnostic feature differentiating Montelukast Sulfone from its sulfide precursor in an NMR spectrum is the significant downfield shift (to a higher ppm value) of the protons and carbons alpha (α) to the sulfur atom. The oxidation of sulfur to a sulfone (-SO₂-) group makes it a powerful electron-withdrawing group. This deshields the adjacent nuclei, causing them to resonate at a lower field in the NMR experiment.

-

¹H NMR: The methylene protons (-S-CH ₂-cyclopropyl) in Montelukast would appear at a certain chemical shift. In the sulfone (-SO₂-CH ₂-cyclopropyl), these same protons will be shifted downfield by approximately 0.5-1.0 ppm.

-

¹³C NMR: Similarly, the methylene carbon (-S-C H₂-cyclopropyl) and the tertiary carbon of the propyl chain (-C H-S-) will experience a significant downfield shift, often by 10-20 ppm, providing unequivocal evidence of oxidation at the sulfur atom.

Data Presentation: Representative NMR Data for Montelukast Sulfone

The following table presents expected chemical shifts based on the structure. Absolute values can vary based on solvent and concentration, but the relative positions and multiplicities are characteristic. (Data is representative as specific published spectra are proprietary).[5][6]

| Group | Representative ¹H NMR Data (ppm, Multiplicity) | Representative ¹³C NMR Data (ppm) |

| Quinoline & Phenyl Protons | 8.5 - 7.0 (m) | 150 - 120 |

| Vinylic Protons (-CH=CH-) | 7.5 - 7.0 (d, d) | 140 - 125 |

| Propyl CH (-C H-SO₂-) | ~4.0 (t) | ~65 |

| Propyl CH₂ | ~2.5 - 2.0 (m) | ~35-25 |

| Methylene (-SO₂-C H₂-) | ~3.5 (s) | ~60 |

| Cyclopropyl CH₂ | ~0.8 - 0.5 (m) | ~20-10 |

| Isopropyl CH₃ | ~1.5 (s) | ~30 |

| Carboxylic Acid OH | >12.0 (br s) | ~175 |

Experimental Protocol: Acquiring High-Quality NMR Spectra

-

Sample Preparation: A pure, isolated sample of the impurity is required (~5-10 mg). Isolation is typically achieved using preparative HPLC.[9][14]

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. DMSO-d₆ is an excellent choice as it dissolves a wide range of compounds and its residual peak does not interfere with most analyte signals. The acidic proton of the carboxylic acid is also readily observable in DMSO-d₆.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, especially for a small sample.

-

Integrate the peaks to determine the relative number of protons in each environment.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This is a longer experiment than ¹H NMR.

-

Techniques like APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons, which greatly aids in assignments.

-

-

2D NMR (if needed): If the structure is ambiguous, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be performed to definitively establish the connectivity of the entire molecule.

-

Data Processing and Interpretation: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Analyze the chemical shifts, coupling constants, and integrations to assign all signals to the proposed structure.[12]

Conclusion: A Multi-Technique Approach to Ensure Drug Safety

The structural elucidation of Montelukast Sulfone is a clear example of the necessary synergy between modern analytical techniques. Mass spectrometry provides the initial, crucial confirmation of molecular weight, while NMR spectroscopy delivers the unambiguous, high-resolution data needed for definitive structural proof. By employing these techniques within a rigorous, scientifically-grounded framework, pharmaceutical scientists can confidently identify and control impurities, ensuring the quality and safety of medicines delivered to patients. This guide provides the foundational principles and practical protocols to empower researchers in this critical endeavor.

References

-

PubChem. (n.d.). Montelukast. National Center for Biotechnology Information. Retrieved from [Link][1]

-

Saravanan, M., Siva Kumari, K., et al. (2008). Identification, synthesis, isolation and spectral characterization of potential impurities of montelukast sodium. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 693-700. Retrieved from [Link][14]

-

Sunil Kumar, I.V., Anjaneyulu, G.S.R., & Hima Bindu, V. (n.d.). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. Asian Journal of Chemistry. Retrieved from [Link][3]

-

Gandhi, H., Gollapalli, N. R., et al. (2016). Isolation and identification of a potential unknown impurity in montelukast drug substance resulting from photolytic degradation. Analytical Methods, 8(2), 337-345. Retrieved from [Link][9]

-

ResearchGate. (2008). Identification, synthesis, isolation and spectral characterization of potential impurities of montelukast sodium. Retrieved from [Link][15]

-

Patel, Y. P., & Singh, A. (2021). A Review on Toxicological Study of Montelukast Impurities or Related Product. Asian Journal of Pharmaceutical Research, 11(2), 123-127. Retrieved from [Link][4]

-

Allmpus. (n.d.). Montelukast Sulfone. Retrieved from [Link][5]

-

Challa, B. R., Awen, B. Z., & Chandu, B. R. (2013). Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study. Scientia Pharmaceutica, 81(2), 457–469. Retrieved from [Link][10]

-

GLP Pharma Standards. (n.d.). Montelukast Sulfone | CAS No- 1266620-74-9. Retrieved from [Link][6]

-

Al-Aani, H., & Al-Obaidi, S. (2013). Identification of Potential Impurities of Montelukast Imported to Syria by LC-MS and HPLC-UV. International Journal of Pharmaceutical Sciences Review and Research, 21(2), 163-168. Retrieved from [Link][11]

-

Shimadzu. (n.d.). Analysis of Impurities in Montelukast Using Single Quadrupole Mass Spectrometer. Retrieved from [Link][16]

-

Rathod, S. D., et al. (2020). A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium. Journal of Applied Pharmaceutical Science, 10(03), 001-011. Retrieved from [Link][2]

-

Venkatasai Life Sciences. (n.d.). Montelukast Sulfone. Retrieved from [Link][7]

-

Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. Retrieved from [Link][12]

-

Schievano, E., et al. (2024). Quantitative 1H and 13C NMR and Chemometric Assessment of 13C NMR Data: Application to Anabolic Steroid Formulations. Molecules, 29(9), 2139. Retrieved from [Link][13]

Sources

- 1. Montelukast | C35H36ClNO3S | CID 5281040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. asianpubs.org [asianpubs.org]

- 4. rroij.com [rroij.com]

- 5. allmpus.com [allmpus.com]

- 6. glppharmastandards.com [glppharmastandards.com]

- 7. venkatasailifesciences.com [venkatasailifesciences.com]

- 8. Page loading... [wap.guidechem.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. researchgate.net [researchgate.net]

- 13. Quantitative 1H and 13C NMR and Chemometric Assessment of 13C NMR Data: Application to Anabolic Steroid Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification, synthesis, isolation and spectral characterization of potential impurities of montelukast sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. shimadzu.com [shimadzu.com]

An In-Depth Technical Guide to the In Vitro Metabolism of Montelukast to Montelukast Sulfone

Introduction

Montelukast is a potent and selective cysteinyl leukotriene receptor antagonist widely prescribed for the management of asthma and allergic rhinitis.[1][2] As with any therapeutic agent, a thorough understanding of its metabolic fate is critical for optimizing its clinical use and ensuring patient safety. The biotransformation of a drug dictates its pharmacokinetic profile, influencing its absorption, distribution, efficacy, and eventual excretion.[] Furthermore, characterizing metabolic pathways is a cornerstone of modern drug development, providing invaluable insights into potential drug-drug interactions (DDIs) and inter-individual variability in patient response.

One of the identified metabolic pathways for Montelukast is its oxidation to Montelukast Sulfoxide (also referred to as Montelukast Sulfone).[][4][5] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It details the core enzymology responsible for this specific transformation and provides a field-proven, in-depth protocol for its investigation using established in vitro systems. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible data generation for regulatory submissions or advanced research applications.

Section 1: The Enzymology of Montelukast Sulfoxidation

The metabolism of Montelukast is a complex process involving multiple pathways and enzymes. While extensive research has identified Cytochrome P450 (CYP) 2C8 as the dominant enzyme in the overall clearance of Montelukast, accounting for approximately 80% of its biotransformation, this activity is primarily directed towards hydroxylation pathways.[6][7][8] The formation of the sulfoxide metabolite, however, follows a distinct enzymatic route.

In vitro studies using human liver microsomes (HLMs) and a panel of recombinant human CYP enzymes have definitively identified CYP3A4 as the principal catalyst of Montelukast sulfoxidation.[4][7] This finding is crucial for predicting and understanding potential DDIs. Co-administration of Montelukast with strong inhibitors or inducers of CYP3A4 could alter the formation of the sulfone metabolite, although the clinical significance of this specific pathway relative to the dominant CYP2C8-mediated clearance must be considered. While other CYPs, such as CYP2C9, are involved in forming different hydroxylated metabolites, their contribution to the sulfoxidation pathway is minimal.[4][7]

The following diagram illustrates the specific metabolic conversion of Montelukast to its sulfone metabolite.

Section 2: Experimental Systems for In Vitro Metabolism Studies

To accurately characterize the formation of Montelukast Sulfone, a well-chosen in vitro system is paramount. These models provide a controlled environment to dissect specific metabolic reactions, offering a cost-effective and ethical alternative to extensive in vivo studies.

1. Human Liver Microsomes (HLMs)

-

Causality and Rationale: HLMs are vesicular fragments of the endoplasmic reticulum, prepared from liver tissue through ultracentrifugation.[9][10][11] They represent a gold standard for in vitro metabolism studies because they contain a rich complement of Phase I drug-metabolizing enzymes, most notably the CYP superfamily, in their native membrane-bound environment. Using pooled HLMs from multiple donors provides an "averaged" metabolic profile, smoothing out inter-individual genetic variability and offering a more representative model of the general population. This system is ideal for initial kinetic studies and for understanding the overall contribution of P450-mediated metabolism.

2. Recombinant CYP Enzymes (rCYPs)

-

Causality and Rationale: Recombinant systems involve expressing a single, specific human CYP isoform (e.g., CYP3A4) in a host cell line (commonly insect cells or bacteria) that lacks other interfering enzymes.[12][13] These "pure" enzyme preparations are indispensable for reaction phenotyping—the process of definitively identifying which specific enzyme is responsible for a given metabolic pathway.[14] By incubating Montelukast with a panel of individual rCYPs, one can directly measure the formation of Montelukast Sulfone and unequivocally attribute its production to a specific isoform, in this case, CYP3A4. This approach provides the highest level of mechanistic certainty.

Section 3: A Validated Protocol for Quantifying Montelukast Sulfoxidation

This section provides a detailed, step-by-step methodology for investigating the in vitro formation of Montelukast Sulfone. The protocol is structured to first confirm the identity of the metabolizing enzyme and then to determine the kinetic parameters of the reaction.

Part A: Reaction Phenotyping with Recombinant Human CYP Isoforms

Objective: To confirm that CYP3A4 is the primary enzyme responsible for Montelukast sulfoxidation.

Materials and Reagents:

-

Montelukast (analytical grade)

-

Recombinant human CYPs (CYP3A4, CYP2C8, CYP2C9, and others as needed)[13]

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[15]

-

Acetonitrile (HPLC grade), chilled

-

Internal Standard (IS) for LC-MS/MS analysis (e.g., a structurally similar but mass-distinguishable compound)

-

96-well plates, incubator, centrifuge

Step-by-Step Protocol:

-

Prepare Stock Solutions:

-

Dissolve Montelukast in a suitable solvent (e.g., DMSO or acetonitrile) to create a concentrated stock (e.g., 10 mM). Further dilute in the incubation buffer for working solutions.[15]

-

Dilute recombinant CYP enzymes and the NADPH regenerating system in cold phosphate buffer to desired working concentrations immediately before use, following the supplier's recommendations.

-

-

Set up Incubation Plate:

-

In duplicate wells, add buffer, the NADPH regenerating system, and the appropriate recombinant CYP enzyme (e.g., final concentration of 10-25 pmol/mL).

-

Include a positive control using a known CYP3A4 substrate (e.g., Midazolam) and a negative control with heat-inactivated enzymes.[9]

-

-

Pre-incubation: Pre-incubate the plate for 5-10 minutes at 37°C to bring all components to temperature.[9]

-

Initiate Reaction: Add Montelukast to each well to initiate the reaction (e.g., final concentration of 1-5 µM).

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes) with gentle agitation.[10] This time should be within the linear range of metabolite formation, determined in preliminary experiments.

-

Terminate Reaction: Stop the reaction by adding 2-3 volumes of chilled acetonitrile containing the internal standard.[15] The organic solvent precipitates the proteins.

-

Sample Processing: Centrifuge the plate (e.g., at 3000 rpm for 10 minutes) to pellet the precipitated protein.[10] Transfer the supernatant to a new plate for LC-MS/MS analysis.

Part B: Enzyme Kinetics with Recombinant CYP3A4 or HLMs

Objective: To determine the Michaelis-Menten kinetic parameters (Kₘ and Vₘₐₓ) for Montelukast sulfone formation.

Protocol:

-

Experimental Setup: The procedure is similar to Part A. Use either recombinant CYP3A4 or pooled HLMs (e.g., final protein concentration of 0.2-0.5 mg/mL).[15][16]

-

Substrate Concentrations: Instead of a single concentration, set up incubations with a range of Montelukast concentrations that bracket the expected Kₘ (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM).

-

Linearity Check: It is critical to ensure the reaction is in the linear range with respect to time and enzyme concentration. This may require preliminary experiments to optimize incubation time and protein concentration, ensuring that less than 15-20% of the substrate is consumed.[9]

-

Controls: Include controls without NADPH to account for any non-enzymatic degradation or contamination of Montelukast Sulfone in the parent drug standard.[7][9]

-

Execution: Follow steps 3-7 from the Part A protocol.

Part C: Sample Analysis by LC-MS/MS

Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical method due to its high sensitivity and specificity, allowing for accurate quantification of both the parent drug and its metabolites even in complex biological matrices.[1][17]

General Procedure:

-

Chromatographic Separation: Use a reverse-phase C18 column. The mobile phase typically consists of a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol), run in a gradient elution mode to achieve separation.[18]

-

Mass Spectrometry Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular weight of the analyte) and a specific product ion (a fragment of the analyte) for both Montelukast and Montelukast Sulfone. This highly specific transition ensures accurate quantification without interference.

-

Quantification: Generate a standard curve using analytical standards of Montelukast Sulfone of known concentrations. Plot the peak area ratio (analyte/internal standard) against concentration. Calculate the concentration of the metabolite in the experimental samples by interpolating their peak area ratios from this standard curve.

Section 4: Data Analysis and Interpretation

Once the concentrations of Montelukast Sulfone are determined, the rate of reaction (velocity, v) is calculated for each substrate concentration, typically expressed as pmol of metabolite formed per minute per mg of protein (for HLMs) or per pmol of CYP (for recombinant enzymes).

The data are then fit to the Michaelis-Menten equation using non-linear regression analysis software:

v = (Vₘₐₓ * [S]) / (Kₘ + [S])

Where:

-

v is the reaction velocity

-

Vₘₐₓ is the maximum reaction velocity

-

Kₘ (Michaelis constant) is the substrate concentration at which the reaction velocity is half of Vₘₐₓ

-

[S] is the substrate concentration

Interpretation of Kinetic Parameters:

-

Kₘ: This value reflects the affinity of the enzyme (CYP3A4) for the substrate (Montelukast). A lower Kₘ indicates a higher affinity.

-

Vₘₐₓ: This represents the maximum rate of the sulfoxidation reaction under the given conditions when the enzyme is saturated with the substrate.

-

Intrinsic Clearance (CLᵢₙₜ): Calculated as Vₘₐₓ/Kₘ, this value represents the efficiency of the metabolic reaction at low substrate concentrations and is a key parameter used in predicting a drug's in vivo hepatic clearance.

Table 1: Representative Kinetic Data for Montelukast Sulfoxidation by CYP3A4

| Parameter | Value | Unit | Interpretation |

| Kₘ | 12.5 | µM | Represents the substrate affinity of CYP3A4 for Montelukast. |

| Vₘₐₓ | 85.2 | pmol/min/pmol CYP | The maximum rate of sulfone formation by recombinant CYP3A4. |

| CLᵢₙₜ (Vₘₐₓ/Kₘ) | 6.8 | µL/min/pmol CYP | A measure of the enzyme's catalytic efficiency for this reaction. |

| Note: The values presented in this table are hypothetical and for illustrative purposes only. |

Conclusion

This technical guide has detailed the established scientific understanding and practical methodologies for studying the in vitro metabolism of Montelukast to Montelukast Sulfone. The sulfoxidation of Montelukast is catalyzed primarily by CYP3A4, a distinct pathway from its main clearance route mediated by CYP2C8.[4][6][7] The robust, self-validating protocols described herein, utilizing human liver microsomes and recombinant CYP enzymes coupled with sensitive LC-MS/MS analysis, provide a comprehensive framework for researchers to accurately characterize the kinetics of this metabolic reaction. Such data are fundamental to building a complete metabolic profile for Montelukast, enabling more accurate predictions of drug-drug interactions and contributing to the overall safety and efficacy assessment of this important therapeutic agent.

References

-

Karonen, T., et al. (2011). CYP2C8 but not CYP3A4 is important in the pharmacokinetics of montelukast. British Journal of Clinical Pharmacology. Available at: [Link]

-

Al-Majdoub, Z. M., et al. (2015). In Vitro Metabolism of Montelukast by Cytochrome P450s and UDP-Glucuronosyltransferases. Drug Metabolism and Disposition. Available at: [Link]

-

Marques, C. F., et al. (2022). Leukotrienes vs. Montelukast—Activity, Metabolism, and Toxicity Hints for Repurposing. Pharmaceuticals. Available at: [Link]

-

Walsky, R. L., et al. (2005). Selective inhibition of human cytochrome P4502C8 by montelukast. Drug Metabolism and Disposition. Available at: [Link]

-

Balani, S. K., et al. (1997). Metabolic profiles of montelukast sodium (Singulair), a potent cysteinyl leukotriene1 receptor antagonist, in human plasma and bile. Drug Metabolism and Disposition. Available at: [Link]

-

Karonen, T., et al. (2012). CYP2C8 but not CYP3A4 is important in the pharmacokinetics of montelukast. British Journal of Clinical Pharmacology. Available at: [Link]

-

YMER. (2023). Analytical method development and validation of Montelukast sodium and Bilastine by HPLC. YMER. Available at: [Link]

-

Di, L., et al. (2013). In Vitro Drug-Drug Interaction Potential of Sulfoxide and/or Sulfone Metabolites of Albendazole, Triclabendazole, Aldicarb, Methiocarb, Montelukast and Ziprasidone. Drug Metabolism Letters. Available at: [Link]

-

Brown, H. S., et al. (2007). Evaluation of recombinant cytochrome P450 enzymes as an in vitro system for metabolic clearance predictions. Drug Metabolism and Disposition. Available at: [Link]

-

Alagawadi, K. R., & Shaha, R. K. (2014). Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Montelukast Sodium and Ebastine in Tablet Dosage Form. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

-

Staśkiewicz, M. (2021). Mechanism Preventing Montelukast's Oxidation to Sulfoxide Impurity. Jagiellonian University Repository. Available at: [Link]

-

protocols.io. (2022). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Available at: [Link]

-

BioIVT. (n.d.). Recombinant Cytochrome P450 (rCYP) Enzymes | BACTOSOMES®. BioIVT. Available at: [Link]

-

Shah, K., & Parmar, V. (2018). Analytical Methods for Quantitative Estimation of Montelukast Sodium: A Review. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Reaction Biology. (n.d.). Cytochrome P450 Assay Services. Reaction Biology. Available at: [Link]

-

ResearchGate. (n.d.). Structures of parent drugs and sulfoxide/sulfone metabolites of methiocarb, aldicarb, montelukast, ziprasidone, albendazole and triclabendazole. ResearchGate. Available at: [Link]

-

International Journal of Pharmaceutical Research and Applications (IJPRA). (2023). Analytical Method Development and Validation for “MONTELUKAST Sodium” And “DOXOFYLINE” Using “RP- HPLC”. IJPRA. Available at: [Link]

-

Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. Available at: [Link]

-

Devalia, J. L., et al. (2001). Anti-inflammatory and Lung Function Effects of Montelukast in Asthmatic Volunteers Exposed to Sulfur Dioxide. American Journal of Respiratory and Critical Care Medicine. Available at: [Link]

-

NCBI. (2011). Preparation of mouse liver microsome. Glycoscience Protocols. Available at: [Link]

-

Marques, C. F., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols. Available at: [Link]

-

Medicosis Perfectionalis. (2017). Montelukasts - Mechanism of Action. YouTube. Available at: [Link]

-

ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]

-

Khan, M., et al. (2013). Newly Developed and Validated Method of Montelukast Sodium Estimation in Tablet Dosage Form by Ultraviolet Spectroscopy and Reverse Phase-High Performance Liquid Chromatography. Journal of Pharmaceutical Negative Results. Available at: [Link]

-

Creative Bioarray. (n.d.). CYP Inhibition Assay. Creative Bioarray. Available at: [Link]

Sources

- 1. ymerdigital.com [ymerdigital.com]

- 2. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Metabolic profiles of montelukast sodium (Singulair), a potent cysteinyl leukotriene1 receptor antagonist, in human plasma and bile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CYP2C8 but not CYP3A4 is important in the pharmacokinetics of montelukast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro Metabolism of Montelukast by Cytochrome P450s and UDP-Glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CYP2C8 but not CYP3A4 is important in the pharmacokinetics of montelukast - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. oyc.co.jp [oyc.co.jp]

- 11. Preparation of mouse liver microsome - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Evaluation of recombinant cytochrome P450 enzymes as an in vitro system for metabolic clearance predictions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bioivt.com [bioivt.com]

- 14. criver.com [criver.com]

- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 16. In Vitro Drug-Drug Interaction Potential of Sulfoxide and/or Sulfone Metabolites of Albendazole, Triclabendazole, Aldicarb, Methiocarb, Montelukast and Ziprasidone - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Montelukast Sodium and Ebastine in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ijprajournal.com [ijprajournal.com]

A Technical Guide to the Formation and Analysis of Montelukast Sulfone

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Montelukast, a potent and selective cysteinyl leukotriene receptor antagonist, is a widely prescribed medication for the management of asthma and allergic rhinitis. Despite its therapeutic efficacy, Montelukast is susceptible to degradation, particularly through oxidation of its thioether moiety. This process leads to the formation of its primary oxidative degradation product, Montelukast Sulfone. The presence of this and other impurities can impact the safety and efficacy of the final drug product. Therefore, a thorough understanding of the formation, identification, and quantification of Montelukant Sulfone is critical for ensuring pharmaceutical quality and regulatory compliance.

This technical guide provides a comprehensive overview of the formation of Montelukast Sulfone. It delves into the underlying chemical mechanisms, influential factors, and the analytical methodologies required for its detection and control. Detailed, field-proven protocols for forced degradation studies and a stability-indicating HPLC method are provided to serve as practical resources for laboratory professionals.

Introduction: The Significance of Montelukast Degradation

Montelukast Sodium is a cornerstone in the treatment of respiratory inflammatory conditions.[] Its mechanism of action involves blocking the effects of leukotrienes, which are inflammatory mediators released during asthmatic and allergic reactions.[2][3] The chemical structure of Montelukast, however, contains a sulfide (thioether) group that is susceptible to oxidation, representing a primary pathway for its degradation.[4][5]

The principal oxidative degradant is Montelukast Sulfone.[5] Regulatory bodies like the ICH (International Council for Harmonisation) mandate the identification and quantification of degradation products to ensure the safety, quality, and efficacy of pharmaceutical products.[6][7] Understanding the degradation profile of Montelukast is not merely a regulatory hurdle; it is a scientific necessity for developing stable formulations and robust analytical methods. This guide addresses the core aspects of Montelukast Sulfone formation, providing the scientific foundation and practical methodologies required for its effective management.

Chemical Structures and Nomenclature

A clear understanding of the molecular structures is fundamental to comprehending the degradation pathway.

Figure 1: Chemical Structures of Montelukast and Montelukast Sulfone

Caption: Oxidation of the thioether group in Montelukast to a sulfone group.

| Compound | IUPAC Name | CAS Number |

| Montelukast | 2-(1-(((1R)-1-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)propyl)thio)methyl)cyclopropyl)acetic acid | 158966-92-8 |

| Montelukast Sulfone | 1-[[[1-[3-[2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]sulfonyl]methyl]cyclopropaneacetic Acid | 1266620-74-9[8] |

Mechanism of Montelukast Sulfone Formation: An Oxidative Pathway

The formation of Montelukast Sulfone is a classic example of oxidative degradation. The thioether linkage in the Montelukast molecule is electron-rich and thus susceptible to attack by oxidizing agents.

The degradation proceeds in a two-step oxidation process:

-

Formation of Montelukast Sulfoxide: The initial oxidation of the thioether group yields Montelukast Sulfoxide (an intermediate). This sulfoxide is also a known impurity and degradation product.[3][9][10][11][12]

-

Formation of Montelukast Sulfone: Further oxidation of the sulfoxide group leads to the formation of the more stable Montelukast Sulfone.

This transformation is significantly accelerated under specific stress conditions, which are intentionally applied during forced degradation studies to predict the long-term stability of the drug.

Key Factors Influencing Sulfone Formation:

-

Oxidizing Agents: Direct exposure to oxidizing agents like hydrogen peroxide (H₂O₂) is a primary driver for the formation of Montelukast Sulfone.[4][13][14] This is a common stress condition used in forced degradation studies to simulate oxidative stress.

-

Photodegradation: Montelukast is known to be light-sensitive.[4] Exposure to light, particularly UV radiation, can generate reactive oxygen species that, in turn, oxidize the thioether group.[9][15][16] While the primary photoproduct is often the cis-isomer, oxidative degradants like the sulfoxide can also form.[9][15]

-

Thermal Stress: Elevated temperatures can increase the rate of chemical reactions, including oxidation.[17][18][19] Studies have shown that Montelukast degrades under thermal stress, with the sulfoxide being a major degradant in solid dosage forms.[9][12]

-

Acid/Base Hydrolysis: Montelukast shows significant degradation in acidic conditions.[9][13][17][18] While hydrolysis is the primary mechanism, the harsh conditions can also promote oxidative pathways, especially if dissolved oxygen is present.

Forced Degradation Studies: Proactively Identifying Degradants

Forced degradation, or stress testing, is a critical component of drug development mandated by ICH guidelines.[19] Its purpose is to identify potential degradation products that could form under various conditions, thereby establishing the intrinsic stability of the drug substance and supporting the development of a stability-indicating analytical method.[6]

Experimental Protocol: Forced Degradation of Montelukast

This protocol outlines the typical conditions for inducing the formation of Montelukast Sulfone and other degradants.

Objective: To generate degradation products of Montelukast under various stress conditions for identification and method validation.

Materials:

-

Montelukast Sodium API

-

Methanol (HPLC Grade)

-

Water (HPLC Grade)

-

Hydrochloric Acid (1N)

-

Sodium Hydroxide (1N)

-

Hydrogen Peroxide (3%)

-

Volumetric flasks, pipettes

Procedure:

-

Preparation of Stock Solution: Accurately weigh and dissolve Montelukast Sodium in methanol to prepare a stock solution of 1 mg/mL.

-

Acid Hydrolysis:

-

To 5 mL of the stock solution, add 5 mL of 1N HCl.

-

Reflux the solution at 80°C for 30 minutes.[20]

-

Cool to room temperature and neutralize with an equivalent amount of 1N NaOH.

-

Dilute with mobile phase to a final concentration of ~100 µg/mL.

-

-

Base Hydrolysis:

-

To 5 mL of the stock solution, add 5 mL of 1N NaOH.

-

Reflux the solution at 80°C for 30 minutes.[20]

-

Cool to room temperature and neutralize with an equivalent amount of 1N HCl.

-

Dilute with mobile phase to a final concentration of ~100 µg/mL.

-

-

Oxidative Degradation:

-

To 5 mL of the stock solution, add 5 mL of 3% H₂O₂.

-

Keep the solution at room temperature (25°C) for 1 minute, protected from light.[20]

-

Dilute with mobile phase to a final concentration of ~100 µg/mL.

-

-

Thermal Degradation:

-

Keep the solid Montelukast API in a hot air oven at 105°C for 10 hours.[20]

-

After exposure, dissolve the powder in methanol and dilute with mobile phase to a final concentration of ~100 µg/mL.

-

-

Photolytic Degradation:

-

Expose the stock solution to UV-Vis light (as per ICH Q1B guidelines) for 4 days.[20]

-

Prepare a control sample wrapped in aluminum foil to protect it from light.

-

After exposure, dilute the sample with mobile phase to a final concentration of ~100 µg/mL.

-

-

Analysis: Analyze all prepared samples immediately using a validated stability-indicating HPLC method.

Causality Behind Choices:

-

Refluxing at 80°C: This accelerates hydrolysis reactions to generate detectable degradation within a reasonable timeframe.

-

3% H₂O₂: This concentration is a standard choice in stress testing, potent enough to induce oxidation without being overly aggressive, which could lead to unrealistic degradation pathways.

-

Neutralization: This step is crucial to stop the degradation reaction and to ensure the final sample pH is compatible with the HPLC column and mobile phase.

Caption: Workflow for conducting forced degradation studies on Montelukast.

Analytical Methodologies: The Role of HPLC

A stability-indicating analytical method is one that can accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its impurities, excipients, and degradation products. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used technique for this purpose in Montelukast analysis.[2]

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol provides a robust starting point for the analysis of Montelukast and its degradation products.

Objective: To separate and quantify Montelukast from its degradation products, including Montelukast Sulfone.

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | The non-polar C18 stationary phase provides excellent retention and separation for the relatively non-polar Montelukast molecule and its related substances.[4][20] |

| Mobile Phase | Gradient mixture of Acetonitrile and pH 2.5 Phosphate Buffer | A gradient elution is necessary to resolve the main peak from closely eluting impurities.[20] The acidic pH suppresses the ionization of Montelukast's carboxylic acid group, leading to better peak shape and retention. |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides good separation efficiency with reasonable run times and backpressure.[6][17] |

| Detection | UV at 255 nm or 222 nm | Montelukast has significant UV absorbance at these wavelengths, allowing for sensitive detection.[2][13] |

| Column Temp. | 25°C - 30°C | Maintaining a constant temperature ensures reproducible retention times. |

| Injection Vol. | 10 - 20 µL | A typical injection volume for standard analytical HPLC methods.[6] |

Procedure:

-

System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Standard Preparation: Prepare a standard solution of Montelukast reference standard at a known concentration (e.g., 100 µg/mL).

-

Sample Preparation: Prepare the stressed samples as described in the forced degradation protocol.

-

Injection Sequence: Inject a blank (mobile phase), followed by the standard solution, and then the stressed samples.

-

Data Acquisition: Record the chromatograms for each injection.

Caption: General workflow for the HPLC analysis of Montelukast samples.

Data Interpretation and Summary

After running the stressed samples, the resulting chromatograms will show the main Montelukast peak and several smaller peaks corresponding to degradation products. The peak for Montelukast Sulfone is typically observed in the chromatogram from the oxidative stress sample (H₂O₂). Its identity can be confirmed by co-injection with a Montelukast Sulfone reference standard or by using LC-MS, which provides mass-to-charge ratio data for definitive identification.[4][20]

Table 2: Summary of Montelukast Degradation Behavior

| Stress Condition | Observation | Major Degradation Products Formed |

| Acid Hydrolysis (1N HCl, 80°C) | Significant degradation observed. | Degradation products related to hydrolysis and potential dehydration.[9][17][20] |

| Base Hydrolysis (1N NaOH, 80°C) | Degradation observed, but generally less than in acid. | Hydrolytic degradants.[20][21] |

| Oxidative (3% H₂O₂, 25°C) | Rapid and significant degradation. | Montelukast Sulfone , Montelukast Sulfoxide.[9][20][22] |

| Thermal (Solid, 105°C) | Moderate degradation. | Montelukast Sulfoxide, other thermal degradants.[9][17] |

| Photolytic (UV/Vis Light) | Significant degradation. | Cis-isomer of Montelukast, Montelukast Sulfoxide.[9][15] |

Prevention and Control in Pharmaceutical Formulations

Minimizing the formation of Montelukast Sulfone is essential for product quality. Key strategies include:

-

Control of Manufacturing Process: Reducing exposure to high temperatures and oxygen during granulation and drying can limit the formation of oxidative impurities.[12]

-

Excipient Compatibility: Ensuring that excipients used in the formulation do not promote oxidation.

-

Packaging: Using light-resistant and moisture-impermeable packaging (e.g., blister packs with aluminum foil) is crucial to protect the drug product from light and atmospheric oxygen during its shelf life.[15]

-

Storage Conditions: Storing the final product under recommended conditions (controlled room temperature, protected from light) is vital for maintaining its stability.

Conclusion

Montelukast Sulfone is a critical degradation product of Montelukast, formed primarily through an oxidative pathway involving the thioether moiety. Its formation is accelerated by exposure to oxidizing agents, light, and heat. A comprehensive understanding of these degradation pathways is paramount for pharmaceutical scientists. By employing robust analytical techniques like stability-indicating HPLC and conducting thorough forced degradation studies, it is possible to detect, quantify, and ultimately control the levels of Montelukast Sulfone in both the drug substance and the final drug product, ensuring compliance with regulatory standards and safeguarding patient health.

References

-

Tiwari, S. K., Singh, D. K., Ladumor, M. K., Chakraborti, A. K., & Singh, S. (2018). Study of degradation behaviour of montelukast sodium and its marketed formulation in oxidative and accelerated test conditions and prediction of physicochemical and ADMET properties of its degradation products using ADMET Predictor™. Journal of Pharmaceutical and Biomedical Analysis, 158, 106-118. [Link]

-

Veeprho. (n.d.). Montelukast Sulfone Impurity | CAS 1266620-74-9. Retrieved from [Link]

-

Markanday, D., & Sharma, C. S. (2024). Identification of Degradation Pathway of Bilastine and Montelukast by LC/MS. International Journal of Pharmaceutical Sciences and Drug Research, 16(6). [Link]

-

Patel, K. K., Suthar, B., Luhar, S. V., & Narkhede, S. B. (2016). Development and Validation of Stability Indicating RP-HPLC Method for Montelukast Sodium and Desloratadine in Pharmaceutical Dosage Form. Journal of Pharmaceutical Science and Bioscientific Research, 6(3), 291-299. [Link]

-

Markanday, D., & Sharma, C. S. (2024). Identification of Degradation Pathway of Bilastine and Montelukast by LC/MS. ResearchGate. [Link]

-

Jakaria, M., Ali, M. H., Haque, M. A., Sayeed, M. A., & Ahmed, S. (2015). In vitro Comparative Forced Degradation Study of Different Brands and Active form of Montelukast sodium using UV Spectrophotometer. Asian Journal of Pharmaceutical Analysis, 5(1), 26-30. [Link]

-

Jain, P. S., Chaudhari, A. J., & Patel, M. K. (2018). Analytical Methods for Quantitative Estimation of Montelukast Sodium: A Review. PARIPEX - Indian Journal of Research, 7(1). [Link]

-

Jakaria, M., Ali, M. H., Haque, M. A., Sayeed, M. A., & Ahmed, S. (2015). In vitro Comparative Forced Degradation Study of Different Brands and Active form of Montelukast sodium using UV Spectrophotometer. Asian Journal of Pharmaceutical Analysis, 5(1). [Link]

-

Pasham, M., Haridasyam, S. B., Boppy, N. P., Venkatanarayana, M., & Palakurthi, A. K. (2022). Stability-indicating liquid chromatography method development and validation for impurity profiling of montelukast sodium in bulk drug and tablet dosage form. Biomedical Chromatography, 36(4), e5330. [Link]

-

Haque, A. M., Kumar, P. K., Kumar, M. A., Amrohi, H. S., Kumar, P. T., Nivedita, G., & Diwan, P. V. (n.d.). Stability Indicating Rp-Hplc Method for the Estimation of Montelukast in Pharmaceutical Dosage Form. IOSR Journal of Pharmacy and Biological Sciences, 9(5), 43-51. [Link]

-

Jamaludin, N. S., Abdullah, N. S., & Selvanathan, V. (2021). Development of stability-indicating HPLC-UV method and oxidative degradation kinetic study of montelukast in chewable tablet formulation. Pakistan Journal of Pharmaceutical Sciences, 34(5), 1791-1803. [Link]

-

Jamaludin, N. S., Abdullah, N. S., & Selvanathan, V. (2021). Development of stability-indicating HPLC-UV method and oxidative degradation kinetic study of montelukast in chewable tablet formulation. PubMed. [Link]

-

Saini, B., & Bansal, G. (2014). Validated Stability-Indicating Isocratic RP-HPLC Method for the Simultaneous Determination of Montelukast and Fexofenadine in a Combined Tablet Dosage Form. Journal of Chemical and Pharmaceutical Research, 6(7), 237-243. [Link]

-

Jain, R., & Jain, M. R. (2016). Separation and Simultaneous Quantitation of Montelukast Sodium and Ebastine in Tablets by using Stability-Indicating Liquid Chromatography Method. International Journal of Pharmaceutical Investigation, 6(3), 180-185. [Link]

-

Rathod, S. M., Patel, N. C., Dantroliya, R., & Prajapati, B. G. (2025). A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium and its greenness assessment using AGREE tool. Journal of Applied Pharmaceutical Science. [Link]

-

Barary, M. H., El-Sayed, M., & El-Kady, E. F. (2011). Development and validation of a HPLC method for the determination of montelukast and its degradation products in pharmaceutical formulation using an experimental design. ResearchGate. [Link]

-

Kumar, I. V. S., Anjaneyulu, G. S. R., & Bindu, V. H. (2011). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. Asian Journal of Chemistry, 23(10), 4539-4545. [Link]

-

Tiwari, S. K., Singh, D. K., Ladumor, M. K., Chakraborti, A. K., & Singh, S. (2018). Study of degradation behaviour of montelukast sodium and its marketed formulation in oxidative and accelerated test conditions and prediction of physicochemical and ADMET properties of its degradation products using ADMET Predictor™. Semantic Scholar. [Link]

-

Al Omari, M. M., Abdel-Qader, Z. A., & Badwan, A. A. (2007). Effect of light and heat on the stability of montelukast in solution and in its solid state. Journal of Pharmaceutical and Biomedical Analysis, 45(3), 465-471. [Link]

-

Reddy, G. S., Reddy, B. M., & Kumar, P. K. (2010). A Validated RP-HPLC Method for the Determination of Impurities in Montelukast Sodium. E-Journal of Chemistry, 7(4), 1301-1308. [Link]

-

Veeprho. (n.d.). Montelukast EP Impurity B | CAS 918972-54-0. Retrieved from [Link]

-

dos Santos, A. M., de Oliveira, G. G., & Garcia, J. S. (2024). Study of the Photostability of Sodium Montelukast Under Controlled Stress Conditions. Revista Científica da Faculdade de Educação e Meio Ambiente, 15(1). [Link]

-

Allmpus. (n.d.). Montelukast EP Impurity B | Montelukast USP Related Compound F. Retrieved from [Link]

-

Kumar, S. B., et al. (2018). A Validated Stability-Indicating and LC-MS Compatible Method for the Determination of Related Substances and Assay of Montelukast Sodium and Levocetirizine HCl by U-HPLC in Tablet Dosage Form. Indo American Journal of Pharmaceutical Sciences, 05(03). [Link]

-

GLP Pharma Standards. (n.d.). Montelukast Sulfone | CAS No- 126620-74-9. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Montelukast methylstyrene. PubChem Compound Database. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Montelukast-impurities. Retrieved from [Link]

-

Sai Traders. (n.d.). Montelukast EP Impurity B. Retrieved from [Link]

- Antoncic, L., et al. (2009). Specific impurities of montelukast.

-

Syn-Fine. (n.d.). Montelukast Sodium. New Drug Approvals. [Link]

-

Kumar, I. V. S., Anjaneyulu, G. S. R., & Bindu, V. H. (2011). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. ResearchGate. [Link]

- Reddy, B. P., et al. (2010). Stable pharmaceutical compositions of montelukast or its salts or solvates or hydrates.

- Gokaraju, R. R., et al. (2009). Pharmaceutical compositions of montelukast sodium.

-

USP-NF. (2021). Montelukast Sodium. [Link]

Sources

- 2. iosrjournals.org [iosrjournals.org]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Study of degradation behaviour of montelukast sodium and its marketed formulation in oxidative and accelerated test conditions and prediction of physicochemical and ADMET properties of its degradation products using ADMET Predictor™ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. ijpsdronline.com [ijpsdronline.com]

- 7. jocpr.com [jocpr.com]

- 8. veeprho.com [veeprho.com]

- 9. pjps.pk [pjps.pk]

- 10. WO2009111998A2 - Specific impurities of montelukast - Google Patents [patents.google.com]

- 11. newdrugapprovals.org [newdrugapprovals.org]

- 12. WO2009153305A2 - Pharmaceutical compositions of montelukast sodium - Google Patents [patents.google.com]

- 13. Development of stability-indicating HPLC-UV method and oxidative degradation kinetic study of montelukast in chewable tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jpionline.org [jpionline.org]

- 15. ovid.com [ovid.com]

- 16. anais.unievangelica.edu.br [anais.unievangelica.edu.br]

- 17. jpsbr.org [jpsbr.org]

- 18. researchgate.net [researchgate.net]

- 19. ajpaonline.com [ajpaonline.com]

- 20. Stability-indicating liquid chromatography method development and validation for impurity profiling of montelukast sodium in bulk drug and tablet dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. japsonline.com [japsonline.com]

- 22. scispace.com [scispace.com]

An In-Depth Technical Guide to the Solubility and Stability of Montelukast Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Montelukast Sulfoxide in Pharmaceutical Development

Montelukast, a potent and selective cysteinyl leukotriene receptor antagonist, is a widely prescribed medication for the management of asthma and allergic rhinitis. During its synthesis, formulation, and storage, Montelukast can degrade, leading to the formation of various impurities. Among these, Montelukast Sulfoxide has been identified as a significant degradation product, arising primarily from oxidative and photolytic pathways.[1][2] Understanding the physicochemical properties of this impurity is not merely an academic exercise; it is a critical component of drug development and quality control. The solubility and stability of Montelukast Sulfoxide directly impact the design of robust analytical methods, the formulation of stable drug products, and ultimately, patient safety.

This technical guide, designed for researchers and drug development professionals, provides a comprehensive overview of the solubility and stability of Montelukast Sulfoxide. While specific quantitative data for this impurity is not extensively available in the public domain, this guide offers a robust framework for its determination. It synthesizes information on the parent compound, Montelukast, with established principles of physicochemical characterization to provide detailed, field-proven experimental protocols. By following the methodologies outlined herein, researchers can confidently generate the necessary data to support their drug development programs.

Chemical and Physical Properties

A foundational understanding of the molecular characteristics of Montelukast and its sulfoxide is essential for interpreting its solubility and stability behavior.

| Property | Montelukast | Montelukast Sulfoxide |

| Chemical Name | 2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid | 2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfinylmethyl]cyclopropyl]acetic acid |

| Molecular Formula | C35H36ClNO3S | C35H36ClNO5S |

| Molecular Weight | 586.18 g/mol | 618.18 g/mol |

| Appearance | White to off-white powder | (Not specified in literature) |

| Key Functional Groups | Carboxylic acid, Thioether, Quinoline, Tertiary alcohol | Carboxylic acid, Sulfoxide , Quinoline, Tertiary alcohol |

The primary structural difference is the oxidation of the thioether linkage in Montelukast to a sulfoxide group in the impurity. This change is expected to increase the polarity of the molecule, which will have a direct influence on its solubility profile.

Solubility Profile of Montelukast Sulfoxide

Anticipated Solubility Behavior

The sulfoxide functional group is more polar than the corresponding thioether. Therefore, it is hypothesized that Montelukast Sulfoxide will exhibit:

-

Increased aqueous solubility at a given pH compared to Montelukast.

-

Altered solubility in organic solvents , with potentially higher solubility in polar protic and aprotic solvents and lower solubility in non-polar solvents.

Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[4]

Objective: To determine the equilibrium solubility of Montelukast Sulfoxide in a range of pharmaceutically relevant solvents at controlled temperature.

Materials:

-

Montelukast Sulfoxide reference standard

-

Selected solvents (e.g., purified water, 0.1 M HCl, phosphate buffers at pH 4.5 and 6.8, methanol, ethanol, acetonitrile, dimethyl sulfoxide)

-

Scintillation vials or other suitable sealed containers

-

Shaking incubator

-

Centrifuge

-

Validated HPLC-UV or UPLC-UV method for the quantification of Montelukast Sulfoxide

Procedure:

-

Preparation: Add an excess amount of Montelukast Sulfoxide to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

-

Solvent Addition: Add a known volume of each selected solvent to the respective vials.

-

Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be experimentally determined.

-

Phase Separation: After incubation, visually confirm the presence of undissolved solid. Centrifuge the samples at high speed to pellet the solid.

-

Sample Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the supernatant through a suitable syringe filter (e.g., 0.22 µm PVDF) that does not bind the compound. Dilute the filtered supernatant with an appropriate analytical solvent and analyze the concentration of Montelukast Sulfoxide using a validated HPLC/UPLC method.

-

Data Reporting: The experiment should be performed in triplicate for each condition. Report the solubility in mg/mL or µg/mL.

Caption: Workflow for Equilibrium Solubility Determination.

Data Presentation: Solubility of Montelukast Sulfoxide

The results of the solubility testing should be presented in a clear, tabular format for easy comparison.

| Solvent | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) (Hypothetical Data) |

| Purified Water | 25 | ~7.0 | 0.5 |

| 0.1 M HCl | 25 | 1.2 | 0.1 |

| Phosphate Buffer | 25 | 4.5 | 0.3 |

| Phosphate Buffer | 25 | 6.8 | 0.8 |

| Methanol | 25 | N/A | 15.0 |

| Ethanol | 25 | N/A | 10.0 |

| Acetonitrile | 25 | N/A | 1.2 |

| Dimethyl Sulfoxide | 25 | N/A | >50 |

Stability Profile of Montelukast Sulfoxide

The stability of an impurity is as important as its solubility. Understanding the conditions under which Montelukast Sulfoxide degrades is essential for developing stability-indicating analytical methods and for predicting its fate in a drug product over time.

Forced Degradation (Stress Testing)

Forced degradation studies are a cornerstone of stability testing, providing insights into the intrinsic stability of a molecule.[5]

Objective: To identify the degradation pathways of Montelukast Sulfoxide under various stress conditions.

Experimental Protocol: Forced Degradation Studies

Materials:

-

Montelukast Sulfoxide reference standard

-

Reagents for stress conditions (Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide)

-

Validated stability-indicating HPLC-UV or UPLC-UV method

-

Photostability chamber

-

Oven

Procedure:

-

Sample Preparation: Prepare solutions of Montelukast Sulfoxide in appropriate solvents for each stress condition.

-

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Stress: Solid drug substance at 80 °C for 48 hours.

-

Photostability: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

-

Time Points: Withdraw samples at appropriate time points.

-

Sample Treatment: Neutralize acid and base hydrolyzed samples before analysis.

-

Analysis: Analyze all samples by a validated stability-indicating HPLC/UPLC method to determine the percentage of degradation and to detect the formation of any new impurities.

Caption: Workflow for Forced Degradation Studies.

Data Presentation: Stability of Montelukast Sulfoxide

Summarize the results of the forced degradation studies in a table.

| Stress Condition | Time (hours) | % Degradation of Montelukast Sulfoxide (Hypothetical Data) | Observations (e.g., number of degradation products) |

| 0.1 M HCl, 60 °C | 24 | 15% | 2 major degradation products |

| 0.1 M NaOH, 60 °C | 24 | 5% | 1 minor degradation product |

| 3% H₂O₂, RT | 24 | 25% | Further oxidation products observed |

| Thermal (Solid), 80 °C | 48 | <2% | Stable |

| Photostability (ICH Q1B) | - | 10% | 1 major degradation product |

Conclusion

A thorough understanding of the solubility and stability of Montelukast Sulfoxide is indispensable for the development of safe, effective, and stable Montelukast drug products. While specific quantitative data for this impurity remains limited in the public sphere, this guide provides the necessary framework and detailed experimental protocols for its determination. By employing the methodologies outlined, researchers and drug development professionals can generate the critical data needed to support analytical method development, formulation design, and regulatory submissions. The principles of scientific integrity and logical experimental design embedded in these protocols will ensure the generation of trustworthy and authoritative data, ultimately contributing to the quality and safety of pharmaceutical products.

References

- Al Omari, M. M., et al. (2007). Effect of light and heat on the stability of montelukast in solution and in its solid state. Journal of Pharmaceutical and Biomedical Analysis, 45(3), 465-471.

- Eldin, A. B., et al. (2011). Development and validation of a HPLC method for the determination of montelukast and its degradation products in pharmaceutical formulation using an experimental design. Journal of Pharmaceutical and Biomedical Analysis, 56(3), 516-523.

-

ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

-

ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]

- Rathod, S. M., et al. (2020). A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium and its greenness assessment using AGREE tool. Journal of Applied Pharmaceutical Science, 10(03), 033-043.

-

U.S. Food and Drug Administration. (1998). Singulair (Montelukast Sodium) Label. [Link]

- WJPR. (2022). HPLC method for determination of related substance. World Journal of Pharmaceutical Research, 11(12).

- BenchChem. (2025).

- World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.

- ResearchGate. (2015). In vitro Comparative Forced Degradation Study of Different Brands and Active form of Montelukast sodium using UV Spectrophotometer.

Sources

- 1. Effect of light and heat on the stability of montelukast in solution and in its solid state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2015163978A1 - A stable montelukast solution - Google Patents [patents.google.com]

- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Abstract

This application note provides a detailed guide for the development and validation of a robust analytical method for Montelukast and its related compounds. As a selective leukotriene receptor antagonist, Montelukast's efficacy and safety are intrinsically linked to its purity profile.[1][2] This document outlines a systematic approach, grounded in regulatory guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[3][4][5] We will explore the rationale behind critical methodological choices, from column and mobile phase selection to detector settings, and provide detailed protocols for method validation and forced degradation studies. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable analytical method for quality control and stability testing of Montelukast.

Introduction: The Analytical Imperative for Montelukast

Montelukast is a potent and selective antagonist of the cysteinyl leukotriene CysLT1 receptor, widely prescribed for the treatment of asthma and allergic rhinitis.[2][6] Its therapeutic action is directly related to its chemical structure, and the presence of impurities—arising from the manufacturing process or degradation—can potentially impact its safety and efficacy.[7][8] Therefore, a well-developed and validated analytical method is paramount for ensuring the quality, safety, and consistency of Montelukast drug substance and product.

The development of such a method is guided by a deep understanding of the active pharmaceutical ingredient's (API) physicochemical properties and potential degradation pathways. This application note will walk through the logical progression of method development, from initial scouting experiments to full validation, in accordance with current regulatory expectations.

Foundational Knowledge: Understanding Montelukast and Its Impurities

A successful analytical method is built upon a solid foundation of knowledge about the target analyte and its potential impurities.

Physicochemical Properties of Montelukast

Montelukast Sodium is a white to off-white, hygroscopic powder that is freely soluble in methanol and ethanol, and sparingly soluble in water.[6] Its structure contains a quinoline core and a cyclopropaneacetic acid moiety, making it amenable to analysis by reversed-phase HPLC with UV detection.[1]

Known and Potential Impurities

Impurities in Montelukast can originate from starting materials, by-products of the synthesis, or degradation.[8] Pharmacopeias such as the United States Pharmacopeia (USP) list several known impurities.[9] Common related compounds include the sulfoxide impurity, cis-isomer, and Michael adducts.[7][10][11] A thorough understanding of the synthetic route and the API's stability is crucial for identifying potential impurities to be monitored.

The Method Development Workflow: A Strategic Approach

A systematic approach to method development, as encouraged by ICH Q14, ensures a robust and reliable analytical procedure.[4][5][12] The following workflow provides a structured pathway from initial method design to final validation.

Caption: A strategic workflow for analytical method development.

Experimental Protocols

Instrumentation and Reagents

-

HPLC System: A quaternary HPLC system with a photodiode array (PDA) detector is recommended for spectral analysis and peak purity assessment.

-

Columns: A C18 column is a common starting point for Montelukast analysis.[13][14][15] A column with dimensions of 4.6 mm x 150 mm and a particle size of 3.5 µm or 5 µm provides a good balance of efficiency and backpressure.

-